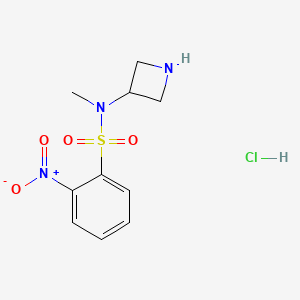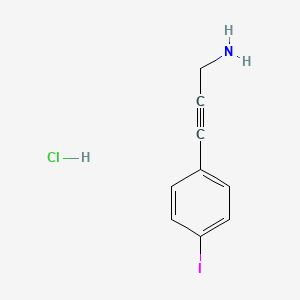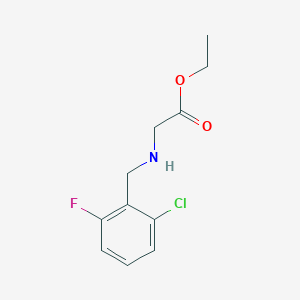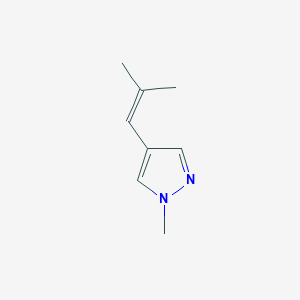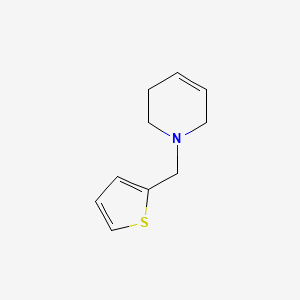
1,2,5,6-Tetrahydropyridine, 1-(2-thienylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Thiophen-2-yl)methyl]-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features a thiophene ring attached to a tetrahydropyridine moiety. Thiophene derivatives are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(thiophen-2-yl)methyl]-1,2,3,6-tetrahydropyridine typically involves the condensation of thiophene derivatives with tetrahydropyridine precursors. Common synthetic methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. These methods may include the use of microwave irradiation to accelerate the reaction process .
化学反応の分析
Types of Reactions: 1-[(Thiophen-2-yl)methyl]-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, often using reagents like halogens (e.g., chlorine, bromine) and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
科学的研究の応用
1-[(Thiophen-2-yl)methyl]-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-[(thiophen-2-yl)methyl]-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene derivative with antispasmodic properties.
Timepidium Bromide: Used for its anticholinergic effects.
Uniqueness: 1-[(Thiophen-2-yl)methyl]-1,2,3,6-tetrahydropyridine stands out due to its unique combination of a thiophene ring and a tetrahydropyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and material science .
特性
分子式 |
C10H13NS |
|---|---|
分子量 |
179.28 g/mol |
IUPAC名 |
1-(thiophen-2-ylmethyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C10H13NS/c1-2-6-11(7-3-1)9-10-5-4-8-12-10/h1-2,4-5,8H,3,6-7,9H2 |
InChIキー |
HCPHOVCANSXLAU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC=C1)CC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



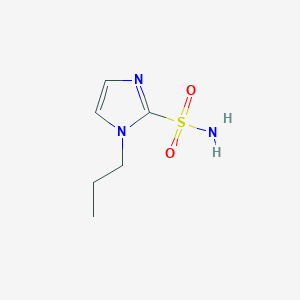
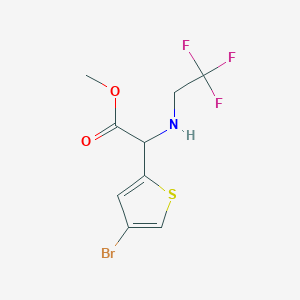
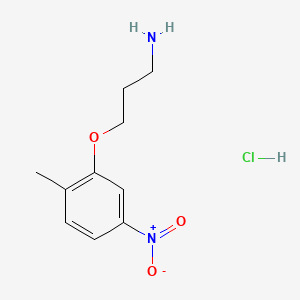
![Ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13511988.png)
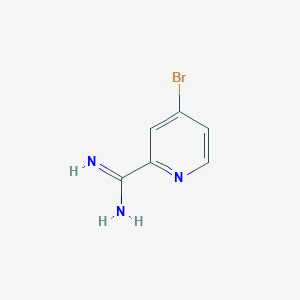
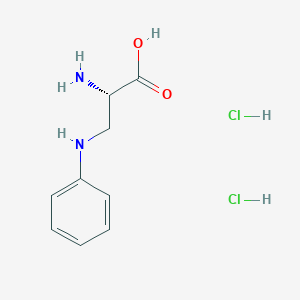
![4-methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B13512006.png)
![4-[2-(3,4,5-triethoxybenzamido)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B13512009.png)
![rel-(4aR,7aR)-Hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide hydrochloride](/img/structure/B13512024.png)
